molecular formula C11H14N2O2S B4110096 Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate CAS No. 61320-66-9

Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate

Cat. No.: B4110096
CAS No.: 61320-66-9
M. Wt: 238.31 g/mol
InChI Key: MLUZNMBVSGYUKI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate is a chemical compound with the molecular formula C11H14N2O2S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives like this compound often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of the propyl group at the 3-position and the cyano group at the 4-position confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-5-7-8(6-12)10(13)16-9(7)11(14)15-4-2/h3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUZNMBVSGYUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1C#N)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387968
Record name ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61320-66-9
Record name Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61320-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate

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